2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is an organic compound known for its unique chemical structure and properties This compound features a chloroacetamide group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,1,1-trifluoro-4-phenylbutan-2-amine.
Chlorination: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Methylation: The intermediate is subsequently methylated using methyl iodide or a similar methylating agent under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the chlorination and methylation reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Generation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has several applications in scientific research:
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Agrochemicals: Studied for its herbicidal and pesticidal properties.
Material Sciences: Used in the development of novel materials with unique properties due to its trifluoromethyl and phenyl groups.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways: It may inhibit or activate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(1,1,1-trifluoro-2-phenylethyl)acetamide
- 2-Chloro-N-methyl-N-(1,1,1-trifluoro-3-phenylpropyl)acetamide
Uniqueness
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is unique due to its specific trifluoromethyl and phenyl substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-18(12(19)9-14)11(13(15,16)17)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIKTIRIUZHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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